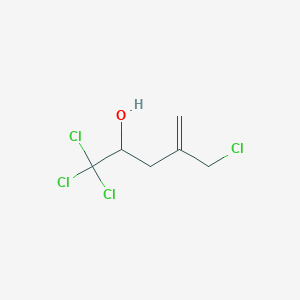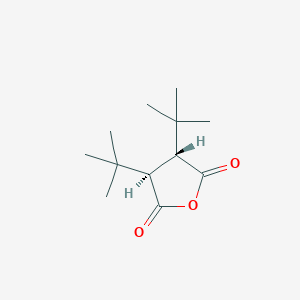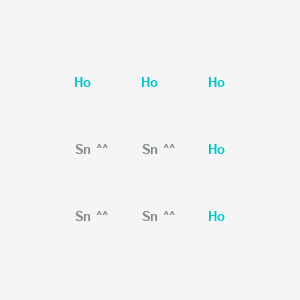
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is an organic compound with the molecular formula C10H17I. It is a derivative of cyclohexene, where one hydrogen atom is replaced by an iodine atom and another hydrogen atom is replaced by a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- typically involves the iodination of 4-(1,1-dimethylethyl)cyclohexene. One common method is the reaction of 4-(1,1-dimethylethyl)cyclohexene with iodine in the presence of a catalyst such as silver nitrate or copper(II) sulfate. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 4-(1,1-dimethylethyl)cyclohexene and iodine into the reactor, where they react in the presence of a catalyst. The product is then purified using distillation or chromatography techniques.
化学反应分析
Types of Reactions
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 4-(1,1-dimethylethyl)cyclohexene derivatives with different functional groups.
Oxidation Reactions: Products include 4-(1,1-dimethylethyl)cyclohexanol and 4-(1,1-dimethylethyl)cyclohexanone.
Reduction Reactions: The major product is 4-(1,1-dimethylethyl)cyclohexane.
科学研究应用
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.
相似化合物的比较
Similar Compounds
Cyclohexene, 4-(1,1-dimethylethyl)-: This compound lacks the iodine atom and has different reactivity and applications.
Cyclohexanol, 4-(1,1-dimethylethyl)-: This compound has a hydroxyl group instead of an iodine atom, leading to different chemical properties and uses.
Cyclohexanone, 4-(1,1-dimethylethyl)-: This compound has a carbonyl group, which significantly alters its reactivity compared to the iodo derivative.
Uniqueness
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is unique due to the presence of both the iodine atom and the tert-butyl group. The iodine atom provides unique reactivity, while the tert-butyl group offers steric hindrance, making this compound valuable in specific synthetic applications and research studies.
属性
CAS 编号 |
96133-27-6 |
|---|---|
分子式 |
C10H17I |
分子量 |
264.15 g/mol |
IUPAC 名称 |
4-tert-butyl-1-iodocyclohexene |
InChI |
InChI=1S/C10H17I/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 |
InChI 键 |
PUZGGTWKBHVCRM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(=CC1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



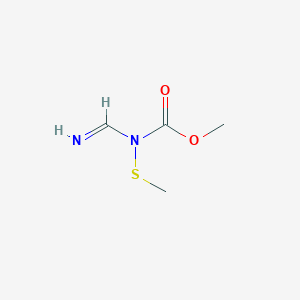
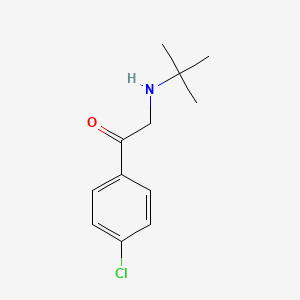
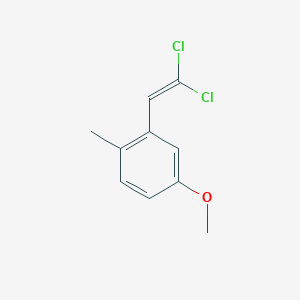
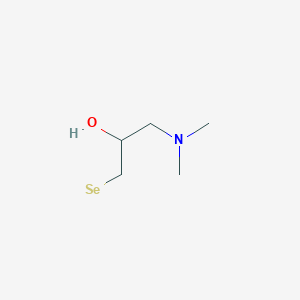
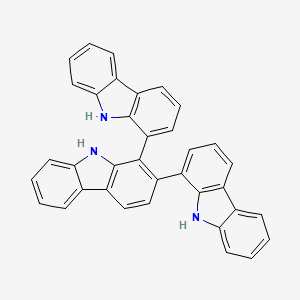
![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
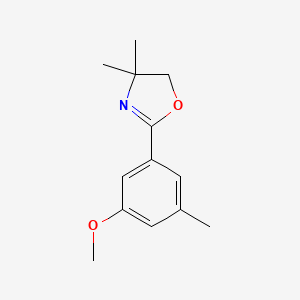
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
